molecular formula C13H8Cl2FNO B2651484 4-chloro-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol CAS No. 1224018-77-2

4-chloro-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol

Cat. No.: B2651484
CAS No.: 1224018-77-2
M. Wt: 284.11
InChI Key: DNNPCIHMWJLIAK-REZTVBANSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol typically involves the condensation reaction between 4-chlorosalicylaldehyde and 2-chloro-5-fluoroaniline in an ethanol solution. The reaction is usually carried out under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 4-chloro-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol involves its ability to form stable complexes with metal ions, which can enhance its biological activity. The compound can interact with cellular components such as DNA, proteins, and enzymes, leading to the inhibition of microbial growth and cancer cell proliferation. The Schiff base moiety allows for the formation of hydrogen bonds and other interactions with biological targets, contributing to its overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol
  • 4-chloro-2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}phenol
  • 4-chloro-2-{(E)-[(2-chloro-3-fluorophenyl)imino]methyl}phenol

Uniqueness

4-chloro-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol is unique due to the specific positioning of the chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both chloro and fluoro groups enhances its ability to form stable complexes with metal ions and interact with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

4-chloro-2-[(2-chloro-5-fluorophenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2FNO/c14-9-1-4-13(18)8(5-9)7-17-12-6-10(16)2-3-11(12)15/h1-7,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNPCIHMWJLIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N=CC2=C(C=CC(=C2)Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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